4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one
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Overview
Description
Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities . Phthalazines, on the other hand, are nitrogen-containing heterocyclic compounds that also exhibit a range of biological activities.
Synthesis Analysis
The synthesis of oxadiazoles often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis
The molecular structure of oxadiazoles and phthalazines can be established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of oxadiazoles and phthalazines can be quite diverse, depending on the specific substituents present on the ring structures .Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazoles and phthalazines can be influenced by factors such as their specific structures, the nature of their substituents, and the conditions under which they are studied .Scientific Research Applications
Antimicrobial Activity
Several synthesized derivatives of phthalazin-1(2H)-one have been evaluated for their antimicrobial activities against various bacteria and fungi strains. Research has demonstrated the potential of these compounds in addressing microbial resistance through novel antimicrobial agents.
- El-hashash et al. (2012) synthesized derivatives with antimicrobial objectives, exploring the potential of these compounds against microbial infections (El-hashash et al., 2012).
- A similar study by Sridhara et al. (2010) designed and synthesized new 2-substituted derivatives, demonstrating antimicrobial activity against a variety of microbial strains (Sridhara et al., 2010).
Anticancer and Anti-inflammatory Activities
The exploration of phthalazin-1(2H)-one derivatives extends into anticancer and anti-inflammatory research, showcasing the versatility of these compounds in medical science.
- Hekal et al. (2020) synthesized oxadiazol-phthalazinone derivatives and evaluated their anti-proliferative activity, identifying compounds with significant activity against liver and breast cancer cell lines without harming normal fibroblasts. This research highlights the therapeutic potential of these compounds in cancer treatment (Hekal et al., 2020).
- Abd alla et al. (2010) synthesized and tested derivatives for anti-inflammatory activities, finding several compounds with comparable activity to indomethacin, a well-known anti-inflammatory drug (Abd alla et al., 2010).
Synthesis and Characterization
The synthesis and characterization of phthalazin-1(2H)-one derivatives are crucial for understanding their potential applications. These studies provide foundational knowledge for future research in various scientific fields.
- Mahmoud et al. (2012) focused on the synthesis and spectral characterization of phthalazinone derivatives, laying the groundwork for their application in medicinal chemistry (Mahmoud et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O2/c1-14-6-4-9-17(12-14)28-23(29)19-11-3-2-10-18(19)20(26-28)22-25-21(27-30-22)15-7-5-8-16(24)13-15/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIYSAJPABTZFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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